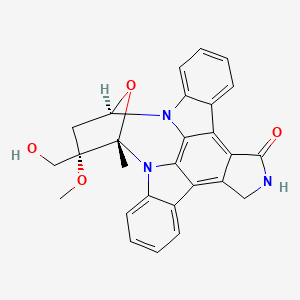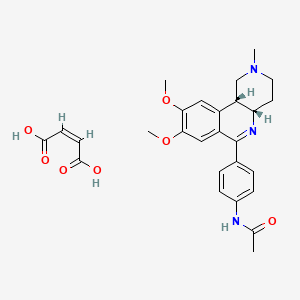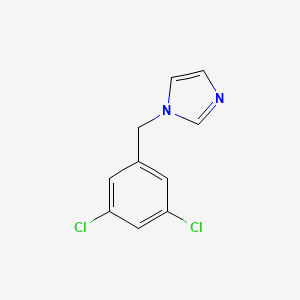
G5Z6Tjw2NN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the unique identifier “G5Z6Tjw2NN” is also known as CEP-751. It is a chemical substance with the molecular formula C27H23N3O4 and a molecular weight of 453.4892. This compound is characterized by its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CEP-751 involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The detailed synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group modifications: Introduction of hydroxyl, methoxy, and methyl groups through selective reactions.
Final assembly: Coupling reactions to form the final compound, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of CEP-751 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent production.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity CEP-751.
Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
CEP-751 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CEP-751 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of CEP-751 involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
CEP-751 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
CEP-2563: Shares a similar core structure but differs in functional group modifications.
KT-6587: Another compound with a related structure, used in similar research applications.
Conclusion
CEP-751 is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Propiedades
Número CAS |
156177-59-2 |
|---|---|
Fórmula molecular |
C27H23N3O4 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one |
InChI |
InChI=1S/C27H23N3O4/c1-26-27(13-31,33-2)11-19(34-26)29-17-9-5-3-7-14(17)21-22-16(12-28-25(22)32)20-15-8-4-6-10-18(15)30(26)24(20)23(21)29/h3-10,19,31H,11-13H2,1-2H3,(H,28,32)/t19-,26+,27+/m1/s1 |
Clave InChI |
NMMGUHANGUWNBN-VHEIIQRDSA-N |
SMILES isomérico |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |
SMILES canónico |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)
![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)
![2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10837684.png)
